Structural Differentiation: Atorvastatin Lactone Diepoxide Versus EP Impurity D (Mono-Epoxide)
Atorvastatin lactone diepoxide is structurally distinguished from Atorvastatin EP Impurity D (CAS 148146-51-4, also known as epoxide impurity or 3-(4-fluorobenzoyl)-2-isobutyryl-N,3-diphenyloxirane-2-carboxamide) by the presence of two epoxide rings conjugated within a 3,7-dioxa-5-azatricyclo[4.1.0.0(2,4)]heptane framework versus a single oxirane ring in Impurity D [1][2]. This structural divergence produces distinct analytical signatures: the diepoxide exhibits a molecular ion [M+H]+ at m/z 573.6 (C33H33FN2O6, MW 572.62) and a characteristic dual-epoxide fragmentation pathway under MS/MS conditions, whereas Impurity D (MW 429.48) fragments via single oxirane ring opening [1]. In reversed-phase HPLC, the diepoxide elutes with a relative retention time (RRT) distinct from Impurity D, requiring dedicated reference material for accurate peak assignment [3].
| Evidence Dimension | Structural features and analytical detection parameters |
|---|---|
| Target Compound Data | Two epoxide rings in 3,7-dioxa-5-azatricyclo[4.1.0.0(2,4)]heptane framework; MW 572.62; supplied as diastereomeric mixture |
| Comparator Or Baseline | Atorvastatin EP Impurity D (CAS 148146-51-4): Single oxirane ring; MW 429.48; single stereoisomer |
| Quantified Difference | Structural: 2 epoxide rings vs 1 epoxide ring; Mass: Δ143.14 Da difference in molecular weight; Stereochemical: diastereomeric mixture vs single isomer |
| Conditions | LC-MS/MS fragmentation analysis; HPLC-UV with C18 column; 1H/13C NMR structural confirmation |
Why This Matters
Procurement of the correct diepoxide reference standard (rather than the mono-epoxide Impurity D) is essential for accurate identification and quantification of this specific degradation product in stability-indicating methods, as misidentification would lead to erroneous impurity profiling and potential regulatory rejection.
- [1] Veeprho. Atorvastatin Diepoxide Lactone Impurity: Structural Characterization and Chromatographic Behavior. Veeprho.com, 2022. View Source
- [2] USP-NF. Atorvastatin Calcium Monograph: Epoxide Impurity Specification. United States Pharmacopeia, 2020. View Source
- [3] SynZeal. Atorvastatin EP Impurity D (D1) Product Specification. SynZeal.com. View Source
